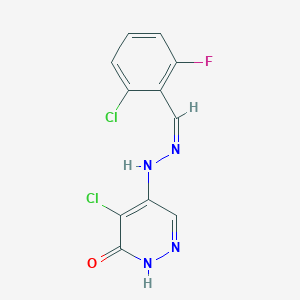
2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as CFP, is a chemical compound with potential applications in various scientific research fields. It is a hydrazone derivative of pyridazinone, which is a heterocyclic compound with a six-membered ring containing two nitrogen atoms and one oxygen atom. CFP has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mechanism Of Action
The mechanism of action of 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone is not fully understood, but it has been proposed that it interacts with DNA and RNA, inhibiting their synthesis and leading to cell death. 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has also been shown to inhibit the activity of enzymes involved in DNA replication, such as topoisomerases and DNA polymerases. Moreover, 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to induce oxidative stress, leading to the production of reactive oxygen species and subsequent cell death.
Biochemical And Physiological Effects
2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to have biochemical and physiological effects, including the induction of apoptosis, inhibition of DNA and RNA synthesis, inhibition of enzyme activity, and induction of oxidative stress. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for cancer, viral, and bacterial infections. Another advantage is its ability to induce oxidative stress, which can be useful in studying the mechanisms of oxidative stress-induced cell death. However, 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One direction is to further investigate its potential as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is to study its mechanism of action in more detail, including its interactions with DNA and RNA, enzymes, and oxidative stress pathways. Additionally, further studies are needed to determine the potential toxicity of 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone and its safety for use in humans.
Synthesis Methods
2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone can be synthesized using different methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate, followed by condensation with 5-chloro-6-oxo-1,6-dihydro-pyridazine-4-carboxylic acid ethyl ester. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 5-chloro-6-oxo-1,6-dihydro-pyridazine-4-carbohydrazide in the presence of acetic acid. The resulting product is a yellow crystalline solid with a melting point of 240-242°C.
Scientific Research Applications
2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. It has been studied for its anticancer, antiviral, and antibacterial properties. 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to inhibit the growth of cancer cells, such as human breast cancer cells, by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus, by inhibiting viral DNA synthesis. Additionally, 2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
properties
Product Name |
2-Chloro-6-fluorobenzaldehyde (5-chloro-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone |
|---|---|
Molecular Formula |
C11H7Cl2FN4O |
Molecular Weight |
301.1 g/mol |
IUPAC Name |
5-chloro-4-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl2FN4O/c12-7-2-1-3-8(14)6(7)4-15-17-9-5-16-18-11(19)10(9)13/h1-5H,(H2,17,18,19)/b15-4- |
InChI Key |
QRZXHRCUUSUMAZ-TVPGTPATSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC2=C(C(=O)NN=C2)Cl)F |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=C(C(=O)NN=C2)Cl)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC2=C(C(=O)NN=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255763.png)

![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)
![3-Methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B255771.png)
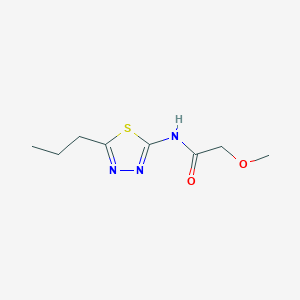

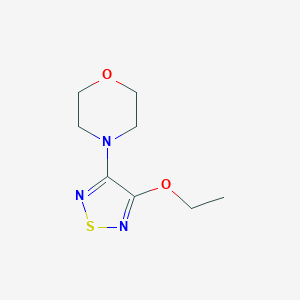
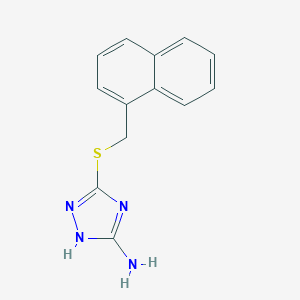
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)


![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)
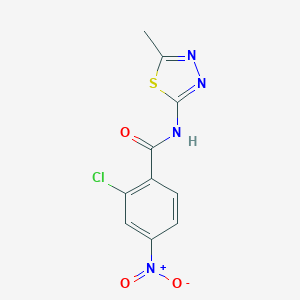
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B255802.png)